molecular formula C14H6N2O6 B12679407 2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran CAS No. 111258-02-7

2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran

Cat. No.: B12679407
CAS No.: 111258-02-7
M. Wt: 298.21 g/mol
InChI Key: FVWDQQYRHDXAAZ-UHFFFAOYSA-N
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Description

2,7-dinitro-1benzofuro6,7-ebenzofuran is a complex polycyclic aromatic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 2,7-dinitro-1benzofuro6,7-e

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dinitro-1benzofuro6,7-ebenzofuran typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using nitric acid (HNO₃) in the presence of acetic acid (AcOH) as a solvent . The reaction conditions must be carefully controlled to achieve the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of 2,7-dinitro-1benzofuro6,7-ebenzofuran may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-dinitro-1benzofuro6,7-ebenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted benzofuran compounds .

Scientific Research Applications

2,7-dinitro-1benzofuro6,7-ebenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-dinitro-1benzofuro6,7-ebenzofuran involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core structure allows for interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-dinitro-1benzofuro6,7-ebenzofuran is unique due to its polycyclic structure and the presence of two nitro groups, which confer distinct chemical reactivity and biological activities.

Properties

CAS No.

111258-02-7

Molecular Formula

C14H6N2O6

Molecular Weight

298.21 g/mol

IUPAC Name

2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran

InChI

InChI=1S/C14H6N2O6/c17-15(18)12-5-7-1-2-8-9(14(7)22-12)3-4-11-10(8)6-13(21-11)16(19)20/h1-6H

InChI Key

FVWDQQYRHDXAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C4=C1C=C(O4)[N+](=O)[O-]

Origin of Product

United States

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